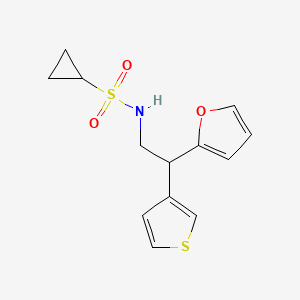

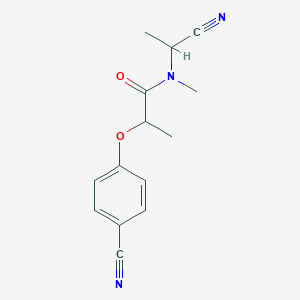

5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a chemical compound with potential applications in scientific research. It is a thiophene derivative with a piperidine moiety, and it has been synthesized using various methods.

Scientific Research Applications

Synthesis of Novel Compounds

Research on compounds with similar structural elements focuses on synthesizing novel derivatives and exploring their chemical properties. For instance, the synthesis and characterization of substituted (benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones reveal methodologies for creating new molecules that could be applied to synthesize derivatives of 5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide (Sedlák et al., 2008).

Biological Evaluation

Several studies focus on evaluating the biological activities of chemically synthesized compounds, including their potential as anti-inflammatory, analgesic, anticancer, and antimicrobial agents. For example, novel derivatives of thiophenes have been evaluated for their anticancer activity, demonstrating the process of assessing biological effects of newly synthesized compounds (Atta & Abdel‐Latif, 2021). Similar methods could be used to assess the biological activities of this compound.

Drug Discovery and Development

Research into compounds with structural similarities often includes exploring their potential as drug candidates, including their pharmacokinetic properties and efficacy against specific targets. For instance, the discovery of a piperidine-4-carboxamide CCR5 antagonist with highly potent anti-HIV-1 activity showcases the steps involved in optimizing compounds for therapeutic purposes (Imamura et al., 2006). These approaches could be relevant for exploring the therapeutic potential of this compound in drug discovery efforts.

Mechanism of Action

Target of Action

The primary target of this compound is Coagulation Factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. By targeting Factor X, the compound can influence the process of blood coagulation.

Mode of Action

The compound interacts with Factor X in a specific manner. The X-ray crystal structure of the compound in complex with human Factor X has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Pharmacokinetics

The interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH can strongly influence the rate of certain reactions . Additionally, storage conditions can affect the stability of the compound . Therefore, care must be taken when considering these factors for pharmacological purposes.

Properties

IUPAC Name |

5-chloro-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClFN2O2S/c19-16-6-5-15(25-16)17(23)21-11-12-7-9-22(10-8-12)18(24)13-3-1-2-4-14(13)20/h1-6,12H,7-11H2,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIIJBUYPUZCOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C(=O)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2385545.png)

![N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2385548.png)

![N-(4-methylbenzyl)-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2385553.png)

![3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride](/img/structure/B2385557.png)

![9-Oxa-1-azaspiro[5.5]undecane hydrochloride](/img/structure/B2385559.png)

![sodium 2-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetate](/img/structure/B2385561.png)

![(3As,7aS)-6-oxo-2,3,4,5,7,7a-hexahydrofuro[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B2385562.png)

![3-[1,1'-biphenyl]-4-yl-2-[2-(2,4-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2385563.png)